molecular formula C18H14N4O B2924292 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide CAS No. 1798028-91-7

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide

Cat. No.: B2924292
CAS No.: 1798028-91-7
M. Wt: 302.337
InChI Key: ITPNOYIUZLVTGT-UHFFFAOYSA-N
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Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide is a chemical compound based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a privileged structure in medicinal chemistry known for its significant synthetic versatility and biocompatibility . This fused, rigid, and planar N-heterocyclic system is a common feature in bioactive molecules and is frequently investigated for its potential as a protein kinase inhibitor . The core structure is recognized for its applications in anticancer research and the development of enzymatic inhibitors . The specific research applications and mechanism of action for this naphthamide derivative are not currently documented in the literature and require empirical determination by the research investigator. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-12-9-17-19-10-14(11-22(17)21-12)20-18(23)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPNOYIUZLVTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in various substituted products .

Scientific Research Applications

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidines family. It has potential applications in medicinal chemistry and biological research. The compound's structure combines a pyrazolo[1,5-a]pyrimidine moiety with a naphthamide group, giving it unique chemical properties and biological activities.

The compound has the Chemical Abstracts Service (CAS) number 1798028-91-7 and a molecular formula of C18H13N5OC_{18}H_{13}N_{5}O, with a molecular weight of 302.3 g/mol. It is an organic, heterocyclic compound because it contains nitrogen atoms in its ring structure.

Scientific Applications

This compound has a variety of scientific applications:

  • Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds due to its unique structure and biological activities.
  • Biological Research: The compound is utilized in studying enzyme inhibition, cellular receptor interactions, and signaling pathways. It has been studied for its potential anticancer or antimicrobial activities.
  • Enzyme Inhibition: this compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thus inhibiting their normal function.

Pyrazolopyrimidine Derivatives in Research

Pyrazolopyrimidine derivatives are used in the design of many pharmaceutical compounds and have a variety of medicinal applications . These include antimicrobial, antitumor, antidiabetic, anti-Alzheimer's disease, anti-inflammatory, and antioxidant applications . Pyrazolopyrimidine is also considered a scaffold for pharmacologically active agents with antitumor potential .

One study designed and synthesized new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and thioglycoside derivatives, based on the pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors .

Additional Information on Pyrazolo[1,5-a]pyrimidines

  • 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: This compound is used as a synthetic intermediate of anti-diabetic anagliptin, which is a selective dipeptidyl peptidase-IV (DPP-IV) inhibitor .
  • (7-Amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol: This is another pyrazolo[1,5-a]pyrimidine derivative with a molecular weight of 178.19 g/mol .
  • N-[7-(dimethylamino)-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]prop-2-enamide: This compound has a molecular weight of 245.28 g/mol and is also a pyrazolo[1,5-a]pyrimidine derivative .

Mechanism of Action

The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core heterocycles, substituents, and synthetic approaches.

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reference
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide (Target) Pyrazolo[1,5-a]pyrimidine 1-Naphthamide, 2-methyl Not Provided Not Provided N/A
N-(2-Amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide Pyrazolo[1,5-a]pyrimidine Carboxamide, 2-amino-2-methylpropyl C₁₂H₁₇N₅O 247.30
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide Pyrazolo[3,4-d]pyrimidine 2-Naphthamide, methoxyethylamino, methylthio C₂₂H₂₄N₆O₂S 436.50
6-Naphthalen-1-yl-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Naphthalen-1-yl, nitro, phenylsulfonylmethyl Not Provided Not Provided
Compound 3 (Triazolo[1,5-a]pyrimidine derivative) Triazolo[1,5-a]pyrimidine Difluoromethylpyridinyl, fluorophenyl, dimethyloxazole carboxamide Not Provided Not Provided

Key Observations

Core Heterocycle Variations: The target compound’s pyrazolo[1,5-a]pyrimidine core differs from imidazo[1,2-a]pyridine and triazolo[1,5-a]pyrimidine in heteroatom arrangement and ring fusion. These differences influence electronic properties and binding modes.

Substituent Effects :

  • The 1-naphthamide group in the target compound provides greater hydrophobicity than the 2-naphthamide in , which may affect solubility and membrane permeability.
  • Electron-withdrawing groups (e.g., nitro in ) increase reactivity, whereas methylthio in introduces sulfur-based metabolic susceptibility.

Synthetic Approaches :

  • Suzuki-Miyaura cross-coupling is a common method for attaching aromatic substituents (e.g., naphthalen-1-yl in , difluoromethylpyridinyl in ). This suggests the target compound could be synthesized using similar boronic acid intermediates.

Physicochemical Properties :

  • Molecular weights of analogs range from 247.30 () to 436.50 (), with higher weights correlating with increased substituent complexity. The target compound’s molecular weight is likely intermediate but unconfirmed.

Table 2: Functional Group Impact

Functional Group Compound Example Potential Impact
1-Naphthamide Target Compound Enhanced hydrophobicity; possible π-π stacking with aromatic residues in targets
2-Naphthamide Altered steric orientation compared to 1-naphthamide
Methylthio (-SMe) Increased metabolic lability; potential for oxidation to sulfoxide/sulfone
Difluoromethylpyridinyl Improved metabolic stability and electronegativity
Carboxamide (-CONH2) Hydrogen-bond donor/acceptor capacity; enhanced solubility

Research Implications

  • Biological Targets : Pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors (e.g., JAK2, ALK) , while triazolopyrimidines show activity against kinetoplastid parasites . The target compound’s 1-naphthamide group may position it for anticancer or antiparasitic applications.
  • Optimization Opportunities : Introducing polar groups (e.g., -CONH2 as in ) could improve solubility, while replacing methylthio () with stable substituents may enhance metabolic stability.

Biological Activity

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of pyrazolo[1,5-a]pyrimidines. The synthesis typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions to ensure high yield and purity. The reaction often requires specific catalysts and temperature management to achieve the desired compound effectively.

PropertyValue
Molecular FormulaC18H14N4O
Molecular Weight302.33 g/mol
IUPAC NameN-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)naphthalene-1-carboxamide
CAS Number1798028-91-7

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the activity of thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. The inhibition of TP can lead to reduced tumor proliferation and enhanced apoptosis in cancer cells .

Case Study:
A study highlighted the compound's effectiveness against various cancer cell lines, demonstrating a dose-dependent response in cytotoxicity assays. The compound's IC50 values were reported in the low micromolar range, indicating potent activity against certain malignancies.

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties. It showed moderate activity against several pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity Results

PathogenMIC (μM)
Escherichia coli12.5
Pseudomonas aeruginosa15.0
Staphylococcus aureus10.0

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. By binding to specific active sites on enzymes such as TP, it disrupts normal enzymatic functions, leading to downstream effects on cellular proliferation and survival pathways.

Interaction with Biological Macromolecules

The compound may also interact with various cellular receptors and signaling pathways. In silico studies have suggested that it can fit well into the active sites of target proteins, potentially leading to alterations in their activity and function.

Research Findings and Future Directions

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Structure-activity relationship (SAR) analyses have been conducted to identify key molecular features that contribute to its efficacy against cancer and microbial targets.

Future Research Directions:

  • Optimization of Derivatives: Further modification of the chemical structure to improve potency and selectivity.
  • In Vivo Studies: Transitioning from in vitro findings to animal models to evaluate therapeutic efficacy and safety.
  • Mechanistic Studies: Elucidating detailed molecular mechanisms underlying its biological activities.

Q & A

Q. Critical parameters :

  • Temperature : Reflux conditions (~100–120°C) for cyclization steps improve yields .
  • Catalysts : Base catalysts (e.g., triethylamine) enhance amide bond formation efficiency.
  • Purification : Column chromatography or crystallization (e.g., using 2-propanol) is critical for isolating high-purity products .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR are essential for verifying the pyrazolo[1,5-a]pyrimidine core and naphthamide substituents. Key signals include aromatic protons (δ 7.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ with <5 ppm error) .
  • HPLC : Reverse-phase HPLC with UV detection (214–254 nm) assesses purity, especially for detecting byproducts like unreacted intermediates .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for DPP4 inhibition?

Answer:
Discrepancies often arise due to differences in metabolic stability or tissue penetration. Methodological strategies include:

Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution using radiolabeled analogs (e.g., 18F^{18}F-labeled derivatives) .

Metabolite identification : LC-MS/MS analysis identifies active/inactive metabolites that may influence in vivo activity .

Target engagement assays : Use ex vivo DPP4 activity assays in target tissues (e.g., liver, kidney) to confirm direct inhibition .

Advanced: What structural modifications improve solubility and bioavailability without compromising target affinity?

Answer:

  • Polar substituents : Introduce hydroxyl or amine groups at the pyrimidine C7 position to enhance aqueous solubility. For example, 7-hydroxy derivatives show improved logP values .
  • Prodrug strategies : Convert the naphthamide to a phosphate ester for increased solubility, which is hydrolyzed in vivo .
  • Bioisosteres : Replace the naphthamide with a benzothiazole moiety to maintain π-π stacking interactions while reducing molecular weight .

Q. Validation :

  • LogD measurements : Use shake-flask or chromatographic methods (e.g., HPLC logP estimation).
  • Permeability assays : Caco-2 cell monolayers predict intestinal absorption .

Advanced: How do electronic effects of substituents on the pyrazolo[1,5-a]pyrimidine core influence fluorescence properties?

Answer:
Substituents at the C7 position (e.g., electron-withdrawing groups like -NO2_2 or electron-donating groups like -OCH3_3) modulate fluorescence via conjugation effects:

  • Electron-withdrawing groups : Red-shift emission wavelengths (e.g., 450→500 nm) by extending π-conjugation .
  • Solvent effects : Polar solvents stabilize excited states, increasing quantum yield (e.g., 40–53% in ethanol) .

Q. Methodology :

  • TD-DFT calculations : Predict absorption/emission spectra by modeling HOMO-LUMO transitions .
  • Solid-state analysis : Compare fluorescence in crystalline vs. amorphous forms to assess aggregation-induced quenching .

Advanced: What sustainable synthesis strategies can reduce waste in large-scale production?

Answer:

  • Catalyst-free reactions : Utilize thermally driven cyclizations (e.g., reflux in toluene) to avoid metal catalysts .
  • Solvent recovery : Design processes where byproducts (e.g., methanol, dimethylamine) are captured and reused .
  • Atom economy : Optimize stepwise reactions (e.g., RME values >40%) by minimizing protective groups .

Q. Metrics :

  • E-factor : Calculate waste per kg product to benchmark improvements.
  • Lifecycle analysis (LCA) : Assess energy/water usage across synthetic steps .

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